thulium;trifluoromethanesulfonic acid

Description

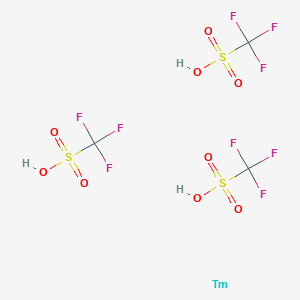

Thulium trifluoromethanesulfonate (Tm(CF₃SO₃)₃), also known as thulium(III) triflate, is a lanthanide-based Lewis acid catalyst. Its molecular weight is 616.14 g/mol, and it typically appears as a white to off-white crystalline powder . The compound is synthesized by reacting thulium oxide or thulium chloride with trifluoromethanesulfonic acid under controlled conditions.

Properties

Molecular Formula |

C3H3F9O9S3Tm |

|---|---|

Molecular Weight |

619.2 g/mol |

IUPAC Name |

thulium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |

InChI Key |

PGBKAVGGAUWATE-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Tm] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thulium;trifluoromethanesulfonic acid can be synthesized by reacting thulium oxide (Tm2O3) with trifluoromethanesulfonic acid (CF3SO3H). The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolution of thulium oxide in trifluoromethanesulfonic acid.

- Heating the mixture to facilitate the reaction.

- Evaporation of the solvent to obtain the solid product.

The reaction can be represented as:

Tm2O3+6CF3SO3H→2Tm(CF3SO3)3+3H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Thulium;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.

Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrogen gas, oxidizing agents like oxygen, and various organic compounds for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thulium oxides, while substitution reactions may produce various thulium-organic compounds .

Scientific Research Applications

Optical Materials

Thulium(III) trifluoromethanesulfonate is extensively used in the development of solid-state lasers . Its Lewis acid properties enhance the efficiency and performance of these lasers, making it a valuable component in optical materials research. The compound's ability to modify the optical properties of materials has led to advancements in laser technologies, particularly in telecommunications and medical devices .

Medical Imaging

In the realm of medical imaging , thulium(III) trifluoromethanesulfonate serves as an important agent for improving contrast in Magnetic Resonance Imaging (MRI). The compound enhances the visibility of tissues by acting as a contrast agent, which is crucial for accurate diagnostics. Research indicates that its application can lead to better visualization of complex anatomical structures, thereby improving diagnostic outcomes .

Nanotechnology

Thulium(III) trifluoromethanesulfonate is utilized as a precursor for synthesizing thulium-doped nanoparticles . These nanoparticles are pivotal in various applications, including:

- Drug Delivery : Thulium-doped nanoparticles can be engineered to deliver therapeutic agents directly to target cells, enhancing treatment efficacy while minimizing side effects.

- Photothermal Therapy : The unique properties of thulium allow these nanoparticles to absorb light and convert it into heat, effectively destroying cancer cells when exposed to specific wavelengths .

Research in Electronics

The compound is being explored for its potential in electronics , particularly in developing high-performance capacitors and other electronic components. Its unique electrical properties make it suitable for applications that require efficient charge storage and energy transfer. Researchers are investigating its role in enhancing the performance of electronic devices, which could lead to more efficient power management systems .

Environmental Applications

Thulium(III) trifluoromethanesulfonate is also being investigated for its use in environmental science , particularly for the remediation of heavy metal contamination. Its ability to interact with various pollutants makes it a promising candidate for developing methods to clean up contaminated sites. Studies indicate that it can effectively bind to heavy metals, facilitating their removal from the environment .

Case Study 1: Optical Materials

A study demonstrated that incorporating thulium(III) trifluoromethanesulfonate into solid-state laser systems significantly improved their output power and beam quality. The research highlighted its effectiveness in enhancing laser performance through precise material modifications.

Case Study 2: Medical Imaging

In clinical trials, thulium-based contrast agents showed a marked improvement in MRI scans compared to traditional agents. Patients exhibited clearer images of soft tissues, leading to better diagnostic accuracy.

Case Study 3: Nanotechnology

Research on thulium-doped nanoparticles revealed their efficacy in targeted drug delivery systems. In vivo studies indicated a higher concentration of therapeutic agents at tumor sites with reduced systemic toxicity compared to conventional delivery methods.

Mechanism of Action

The mechanism by which thulium;trifluoromethanesulfonic acid exerts its effects involves its strong acidic nature and ability to act as a Lewis acid. It can protonate substrates, facilitating various chemical transformations. The trifluoromethanesulfonate group stabilizes the intermediate species formed during reactions, enhancing the overall reaction efficiency .

Comparison with Similar Compounds

Ytterbium(III) Trifluoromethanesulfonate

Ytterbium triflate (Yb(CF₃SO₃)₃) shares structural and functional similarities with thulium triflate. Both are lanthanide triflates and serve as Lewis acid catalysts in multicomponent reactions. For example, Yb(CF₃SO₃)₃ facilitates the Petasis reaction by activating aldehyde-amide condensation intermediates . While direct comparative data on catalytic efficiency between Tm and Yb triflates are scarce, their analogous electronic configurations suggest comparable Lewis acidity. However, ytterbium triflate is more widely documented in asymmetric synthesis due to its slightly larger ionic radius, which may enhance substrate coordination .

Lithium Trifluoromethanesulfonate

Lithium triflate (LiCF₃SO₃) differs fundamentally as a salt rather than a Lewis acid. With a molecular weight of 156.01 g/mol, it is highly soluble in polar solvents like THF and acetonitrile . Its primary applications lie in electrolyte systems for lithium-ion batteries and as a stabilizing agent in polymerization reactions.

Trifluoromethanesulfonic Acid (Triflic Acid)

Triflic acid (CF₃SO₃H) is a superacid with a Hammett acidity function (H₀) of −14.1, surpassing sulfuric acid (H₀ = −12) in strength . It functions as a Brønsted acid, protonating substrates to generate reactive intermediates like acyliminium ions, which are critical in glycosylation and acylation reactions . In contrast, thulium triflate operates via Lewis acid mechanisms, making it less corrosive and more suitable for moisture-sensitive reactions. Notably, triflic acid is often generated in situ during catalytic cycles involving metal triflates, as seen in Yb(CF₃SO₃)₃-mediated reactions .

Comparative Data Table

Research Findings and Catalytic Performance

- Acidity and Stability : Triflic acid’s Brønsted superacidity makes it highly reactive but corrosive, limiting its use in delicate syntheses. Thulium and ytterbium triflates, being solid Lewis acids, offer milder and more controlled activation, withstanding aqueous conditions better than traditional Lewis acids like AlCl₃ .

- Catalytic Efficiency : In the synthesis of tetrasubstituted indazolophthalazinediones, triflic acid achieved yields comparable to phosphotungstic acid (~70–75%), highlighting its versatility . Thulium triflate’s efficacy in similar reactions remains underexplored but is presumed analogous to other lanthanide triflates.

- Industrial Relevance: Lithium triflate dominates battery technology, while triflic acid and its metal salts are niche catalysts in pharmaceuticals and fine chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.